2-(4-chlorophenoxy)-2-methyl-N-(4-nitrophenyl)propanamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(4-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-16(2,23-14-9-3-11(17)4-10-14)15(20)18-12-5-7-13(8-6-12)19(21)22/h3-10H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODYQKONKBKISJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387899 | |
| Record name | STK151147 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61887-35-2 | |
| Record name | STK151147 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(4-nitrophenyl)propanamide typically involves the reaction of 4-chlorophenol with 2-methyl-2-bromopropanamide in the presence of a base to form the intermediate 2-(4-chlorophenoxy)-2-methylpropanamide. This intermediate is then reacted with 4-nitroaniline under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-(4-nitrophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(4-chlorophenoxy)-2-methyl-N-(4-nitrophenyl)propanamide serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation : The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
- Reduction : The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
- Substitution : The chlorophenoxy group can undergo nucleophilic substitution reactions.
These reactions are crucial for developing new compounds with potential applications in pharmaceuticals and materials science .
Biology
Research has indicated that this compound exhibits potential antimicrobial and antiproliferative activities. Studies have shown its effectiveness against various bacterial strains and cancer cell lines, suggesting its role as a candidate for drug development targeting specific enzymes or receptors involved in disease processes .
Medicine
The compound is being explored for its potential use in drug development, particularly in targeting specific pathways involved in cancer progression. For instance, it has been investigated for its ability to inhibit the JAK/STAT3 signaling pathway, which is associated with tumor growth and metastasis in breast cancer .
Anticancer Activity
A study evaluated the antiproliferative effects of various derivatives of similar compounds, highlighting that modifications to the structure of 2-(4-chlorophenoxy)-2-methyl-N-(4-nitrophenyl)propanamide could enhance its efficacy against breast cancer cell lines such as MDA-MB-231 and MCF-7. The results indicated low micromolar IC50 values, demonstrating significant potential for further development as an anticancer agent .
Antimicrobial Studies
In another study, the compound was tested against a range of bacterial strains to assess its antimicrobial properties. The findings suggested that it could inhibit bacterial growth effectively, making it a candidate for further exploration as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(4-nitrophenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzyme systems, while its antiproliferative effects could be due to the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide
- 2-(4-chlorophenoxy)-N-(2-ethyl-6-methyl-4-nitrophenyl)-2-methylpropanamide
Uniqueness
2-(4-chlorophenoxy)-2-methyl-N-(4-nitrophenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Biological Activity
2-(4-chlorophenoxy)-2-methyl-N-(4-nitrophenyl)propanamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Overview of Biological Activity
The compound has been investigated primarily for its antimicrobial and antiproliferative properties. Research indicates that it may interact with specific biological targets, leading to various therapeutic effects.
Antimicrobial Activity
The antimicrobial potential of 2-(4-chlorophenoxy)-2-methyl-N-(4-nitrophenyl)propanamide has been noted in several studies. The mechanism may involve the inhibition of bacterial enzyme systems, which disrupts essential metabolic processes in microorganisms. This activity is crucial for developing new antibiotics, especially against resistant strains.
Antiproliferative Effects
The compound has shown promising results in inhibiting the proliferation of cancer cells. Its antiproliferative effects are likely due to its ability to disrupt cellular signaling pathways and inhibit key enzymes involved in cancer cell growth. For instance, studies have indicated that derivatives of this compound can significantly suppress tumor growth in various cancer models.
The biological activity of 2-(4-chlorophenoxy)-2-methyl-N-(4-nitrophenyl)propanamide is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may bind to enzymes critical for bacterial survival or cancer cell proliferation, inhibiting their activity.
- Redox Reactions : The nitro group within the compound can participate in redox reactions, influencing oxidative stress levels in cells.
- Hydrophobic Interactions : The chlorophenoxy group may interact with hydrophobic pockets in proteins, affecting their function and stability.
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship reveals that modifications to the compound can significantly affect its biological activity:
| Modification Type | Effect on Activity | Example |
|---|---|---|
| Substitution at the nitrophenyl group | Enhanced antiproliferative activity | N-(2-methyl-4-nitrophenyl) derivatives |
| Variation in the chlorophenoxy group | Changes in antimicrobial efficacy | Different halogen substitutions |
| Alteration of the propanamide backbone | Impact on solubility and bioavailability | Variations leading to improved pharmacokinetics |
Case Studies and Research Findings
- Antimicrobial Studies : A study published in 2024 highlighted the compound's effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that supports its potential as an antibiotic agent .
- Cancer Research : In vitro studies have shown that 2-(4-chlorophenoxy)-2-methyl-N-(4-nitrophenyl)propanamide exhibits low micromolar antiproliferative effects against breast cancer cell lines, with IC50 values suggesting significant potency . Further research indicated that certain derivatives maintained similar levels of efficacy while improving solubility .
- Mechanistic Insights : Research exploring the mechanisms behind its antiproliferative effects revealed that the compound could inhibit key cellular pathways involved in cancer progression, such as those regulated by histone deacetylases (HDACs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
